PK-Thpp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

PK-THPP has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the function of TASK-3 channels and their role in cellular processes.

Biology: It is used to investigate the physiological and pathological roles of TASK-3 channels in various tissues, including the brain and heart.

Medicine: This compound is being explored as a potential therapeutic agent for conditions such as cancer, pain, and respiratory disorders due to its ability to modulate TASK-3 channel activity

Industry: It is used in the development of new drugs and as a reference compound in pharmacological studies.

Wirkmechanismus

PK-THPP exerts its effects by binding to the TASK-3 potassium channel and blocking its activity. This binding is influenced by the fenestrations state of the channel and occurs when the channel is open. The binding is mainly governed by hydrophobic contacts between the blocker and the residues of the binding site . This interaction prevents the flow of potassium ions through the channel, thereby modulating the membrane potential and cellular excitability.

Safety and Hazards

Vorbereitungsmethoden

The synthesis of PK-THPP involves multiple steps, starting with the preparation of the tetrahydropyrido[4,3-d]pyrimidine scaffold. This scaffold is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Analyse Chemischer Reaktionen

PK-THPP undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or an alcohol, while reduction may yield a hydrocarbon or an amine.

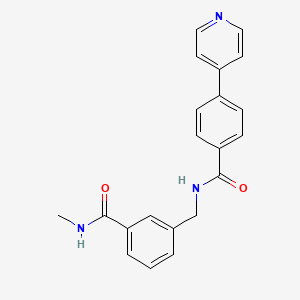

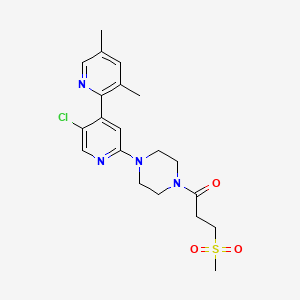

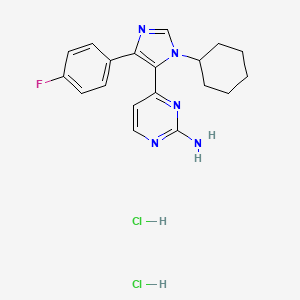

Vergleich Mit ähnlichen Verbindungen

PK-THPP is unique in its high potency and selectivity for the TASK-3 potassium channel compared to other similar compounds. Some similar compounds include:

A1899: Another TASK-3 channel blocker with a different chemical structure.

MM-3b: A novel TASK-3 channel blocker with a pyrazolo[3,4-b]pyridine scaffold

This compound stands out due to its higher selectivity and potency, making it a valuable tool for studying TASK-3 channel function and developing new therapeutic strategies .

Eigenschaften

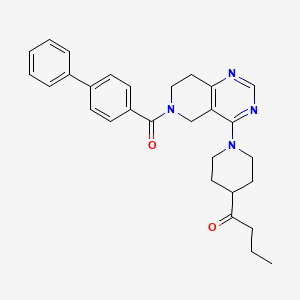

IUPAC Name |

1-[1-[6-(4-phenylbenzoyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZGRIRZVHNUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: PK-THPP is a potent and selective antagonist of TASK-3 (KCNK9) potassium channels [, , ]. These channels are highly expressed in the central nervous system and are involved in regulating neuronal excitability []. By blocking TASK-3 channels, this compound causes membrane depolarization and increases neuronal excitability []. This effect has been observed in various cell types, including rat carotid body type-1 cells [] and dorsal motor nucleus of the vagus nerve neurons [].

A: The binding of this compound and its analogs to the TASK-3 channel is influenced by the "fenestrations state" of the channel, with binding predominantly occurring when the channel is in an open state []. The interaction is primarily driven by hydrophobic contacts between the molecule and residues within the binding site []. Interestingly, the presence of a hydrogen bond acceptor group capable of interacting with threonine residues in the selectivity filter significantly enhances potency, as observed in this compound compared to less potent analogs lacking this feature [].

A: Yes, this compound has shown promising results in both in vitro and in vivo studies. In isolated rat carotid body type-1 cells, this compound inhibited TASK channel activity and triggered a rapid increase in intracellular calcium concentration ([Ca2+]i), primarily through membrane depolarization and voltage-gated Ca2+ entry []. This suggests a potential role for this compound in modulating chemosensing and respiratory responses. In vivo studies using isoflurane-anesthetized rats demonstrated that intravenous administration of this compound effectively stimulated breathing, even surpassing the effects of the known respiratory stimulant doxapram [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine](/img/structure/B610045.png)

![(2R)-4-[4-(2-fluoro-4-methoxyphenyl)-2-oxopyridin-1(2H)-yl]-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide](/img/structure/B610046.png)

![2-[(3S,4R)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-5-(1-methylimidazol-4-yl)pyridine-3-carboxamide](/img/structure/B610054.png)

![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)

![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)

![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)

![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)